1-Chloropyrrolidine-2,5-dione;1-propylsulfanylpropane
Description
1-Chloropyrrolidine-2,5-dione;1-propylsulfanylpropane is a compound with the molecular formula C10H18ClNO2S and a molecular weight of 251.773 g/mol . This compound is known for its unique structure, which includes a chlorinated pyrrolidine ring and a propylsulfanyl group. It is also referred to as n-chlorosuccinimide-dipropyl sulfide .
Properties
CAS No. |
59741-19-4 |
|---|---|
Molecular Formula |
C10H18ClNO2S |
Molecular Weight |
251.77 g/mol |
IUPAC Name |
1-chloropyrrolidine-2,5-dione;1-propylsulfanylpropane |
InChI |
InChI=1S/C6H14S.C4H4ClNO2/c1-3-5-7-6-4-2;5-6-3(7)1-2-4(6)8/h3-6H2,1-2H3;1-2H2 |
InChI Key |
PDWYFZDTQNFGSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCCC.C1CC(=O)N(C1=O)Cl |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
1-Chloropyrrolidine-2,5-dione;1-propylsulfanylpropane undergoes various chemical reactions, including:
Oxidation: It can act as a mild oxidant in organic synthesis.
Substitution: The compound can participate in substitution reactions, particularly chlorination of electron-rich arenes.
Reagents and Conditions: Common reagents include sodium hypochlorite and t-butylhypochlorite, and reactions are typically carried out under controlled conditions to ensure selectivity.
Major Products: The major products formed from these reactions depend on the specific substrates and conditions used.
Scientific Research Applications
1-Chloropyrrolidine-2,5-dione;1-propylsulfanylpropane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Chloropyrrolidine-2,5-dione;1-propylsulfanylpropane involves its ability to act as a source of “Cl+” ions due to the highly reactive N-Cl bond . This reactivity allows it to participate in chlorination and oxidation reactions. The molecular targets and pathways involved depend on the specific application, such as the chlorination of electron-rich arenes or the oxidation of primary and secondary alcohols .
Comparison with Similar Compounds
1-Chloropyrrolidine-2,5-dione;1-propylsulfanylpropane can be compared with other similar compounds, such as:
N-Bromosuccinimide: Similar to 1-Chloropyrrolidine-2,5-dione;1-propylsulfanylpropane but with a bromine atom instead of chlorine.
N-Iodosuccinimide: The iodine analog of 1-Chloropyrrolidine-2,5-dione;1-propylsulfanylpropane.
Chloramine-T: Another chlorinating agent with different structural properties.
These compounds share similar reactivity patterns but differ in their specific applications and reactivity due to the different halogen atoms present.
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